Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl (1R,4aS,7aS)-1-benzyloxy-7-hydroxymethyl-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is an organic compound with the molecular formula C17H20O5 This compound is known for its unique structure, which includes a cyclopenta[c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopenta[c]pyran ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4aS,7aS)-1-benzyloxy-7-hydroxymethyl-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,4aS,7aS)-1-benzyloxy-7-hydroxymethyl-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to fit into specific binding sites, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Loganetin: Methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.
Sylvestroside III: Methyl (1R,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.
Uniqueness
Methyl (1R,4aS,7aS)-1-benzyloxy-7-hydroxymethyl-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is unique due to its benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methyl (1R,4aS,7aS)-7-(hydroxymethyl)-1-phenylmethoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-21-17(20)15-11-23-18(16-13(9-19)7-8-14(15)16)22-10-12-5-3-2-4-6-12/h2-7,11,14,16,18-19H,8-10H2,1H3/t14-,16-,18-/m1/s1 |
InChI Key |
DHYOCYHNDDERNY-QGPMSJSTSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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